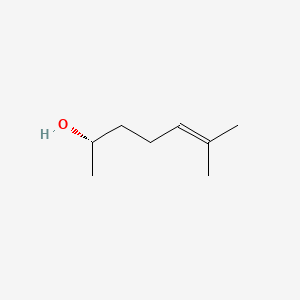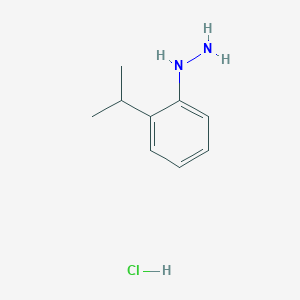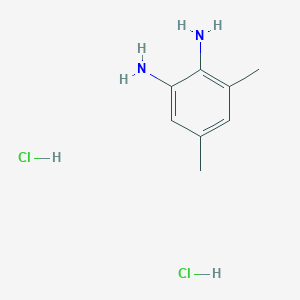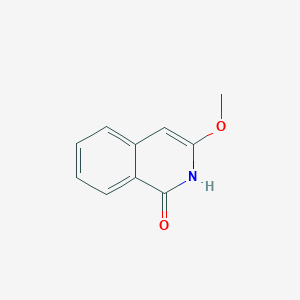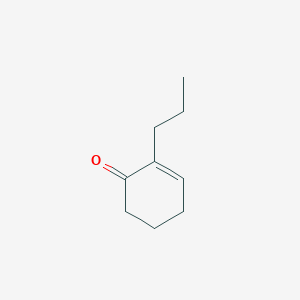
2-Propylcyclohex-2-en-1-one
Descripción general
Descripción
2-Propylcyclohex-2-en-1-one is an organic compound with the molecular formula C9H14O. It is a versatile compound that has garnered attention in various fields of science and industry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Propylcyclohex-2-en-1-one can be synthesized through several methods. One common approach involves the dehydrogenation of 2-propylcyclohexanone using palladium catalysts under oxidative conditions . Another method includes the use of allyl-palladium catalysis for α,β-dehydrogenation of ketones via their zinc enolates .
Industrial Production Methods
Industrial production of this compound often involves the catalytic oxidation of cyclohexene derivatives. This process typically employs hydrogen peroxide and vanadium catalysts to achieve high yields .
Análisis De Reacciones Químicas
Types of Reactions
2-Propylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to 2-propylcyclohexanol.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the α-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like organocopper compounds and Grignard reagents are commonly employed.
Major Products Formed
Oxidation: 2-Propylcyclohexane carboxylic acid.
Reduction: 2-Propylcyclohexanol.
Substitution: Various substituted cyclohexenones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Propylcyclohex-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: Research is ongoing into its potential use in the development of pharmaceuticals.
Industry: It is utilized in the production of fragrances and flavoring agents.
Mecanismo De Acción
The mechanism of action of 2-Propylcyclohex-2-en-1-one involves its interaction with various molecular targets. It can undergo nucleophilic addition reactions due to the presence of the enone functional group. This allows it to participate in Michael addition reactions, forming bonds with nucleophiles at the β-position .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohex-2-en-1-one: A structurally similar compound with a six-membered carbon ring and a ketone group.
2-Propylcyclohexanone: Differing by the saturation of the ring, making it less reactive in certain types of reactions.
Uniqueness
2-Propylcyclohex-2-en-1-one is unique due to its combination of a propyl group and an enone structure, which enhances its reactivity in nucleophilic addition reactions compared to its saturated counterparts .
Propiedades
IUPAC Name |
2-propylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-2-5-8-6-3-4-7-9(8)10/h6H,2-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXQBSYBAIJUPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CCCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
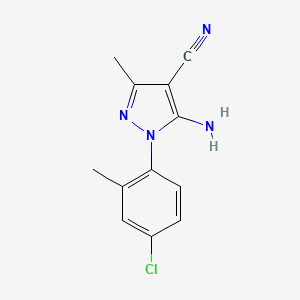
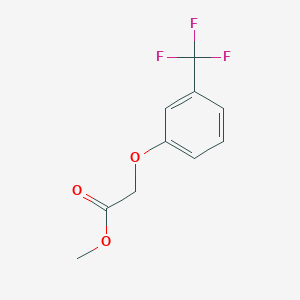

![6-METHOXY-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE](/img/structure/B3146051.png)
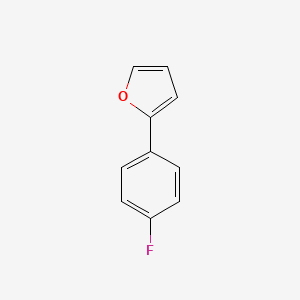

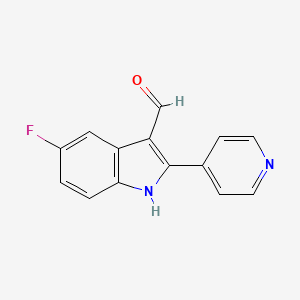
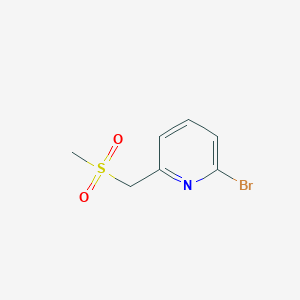
![3-(3-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3146093.png)
